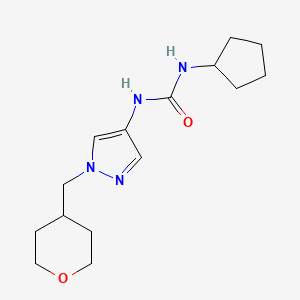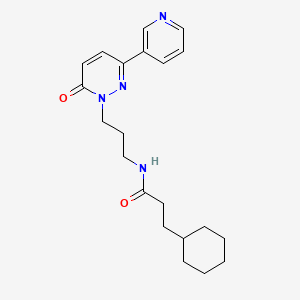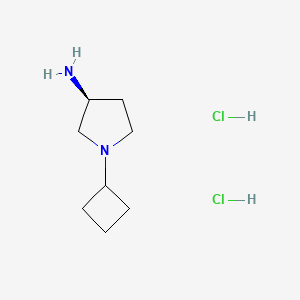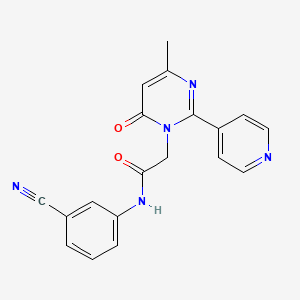![molecular formula C21H24N4O3S B2516842 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941969-13-7](/img/structure/B2516842.png)
2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound is a synthetic molecule with a complex structure.
- It contains a thiazolo[4,5-d]pyridazine core and an acetamide group.
- The presence of the tetrahydrofuran-2-yl substituent adds further complexity.
Synthesis Analysis
- The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations.
- Detailed synthetic pathways would require reviewing relevant literature.
Molecular Structure Analysis
- The molecular formula is C~17~H~18~N~4~O~3~S.
- The compound contains a thiazolo[4,5-d]pyridazine ring system.
- The 4-ethylphenyl group and the tetrahydrofuran-2-yl substituent are attached to the core structure.
Chemical Reactions Analysis
- Investigating chemical reactions involving this compound would require examining its reactivity with various reagents.
- Literature sources may provide insights into its behavior under different conditions.
Physical And Chemical Properties Analysis
- Experimental data (density, boiling point, solubility, etc.) would be necessary for a comprehensive analysis.
- Predicted properties indicate moderate hydrophobicity and stability.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
Research on compounds with similar structures has focused on developing novel synthetic pathways for heterocyclic compounds. For example, the work by E. A. E. Rady and M. Barsy (2006) outlines a facile synthesis approach for creating pyridine, pyridazine, and other heterocyclic derivatives. These methods are crucial for generating compounds with potential applications in drug development and material science (E. A. E. Rady & M. Barsy, 2006).
Biological Activities
Studies on related compounds also explore their biological activities. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been analyzed for their antioxidant activities. This research, including work by K. Chkirate et al. (2019), demonstrates the potential of such compounds in developing new antioxidant agents, highlighting the importance of structural features in modulating biological activities (K. Chkirate et al., 2019).
Material Science Applications
Additionally, the structural motifs found in compounds like 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can be essential for material science applications. Research into the synthesis and characterization of heterocycles incorporating thiadiazole moieties, as conducted by A. Fadda et al. (2017), points towards the use of these compounds in developing new materials with specific properties, such as insecticidal activities (A. Fadda et al., 2017).
Safety And Hazards
- Safety data would depend on experimental studies.
- The compound’s toxicity, stability, and potential hazards should be investigated.
Zukünftige Richtungen
- Research avenues could include:
- Biological studies to explore potential therapeutic applications.
- Structural modifications to enhance activity or reduce toxicity.
- Investigation of its interactions with relevant proteins.
Eigenschaften
IUPAC Name |
2-[7-(4-ethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-3-14-6-8-15(9-7-14)18-20-19(23-13(2)29-20)21(27)25(24-18)12-17(26)22-11-16-5-4-10-28-16/h6-9,16H,3-5,10-12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDFUSQTRGRJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2516760.png)
![(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2516761.png)


![1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2516764.png)


![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2516772.png)
![4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516773.png)

![(4-Methylthiadiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2516775.png)


![2-[5-(3-Bromophenyl)-2-phenylimino-1,3,4-thiadiazol-3-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B2516782.png)